Cas no 478016-00-1 (3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine)
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 5-tert-butyl-2-(4-chloro-phenyl)-2h-pyrazol-3-ylamine
- 5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-amine
- 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine
- 5-amino-3-tert-butyl-1-(4-chlorophenyl)-1H-pyrazole
- AKOS005831552
- 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine, AldrichCPR
- 478016-00-1
- MFCD02091536
- AB10711
- CGBTZABQTSWFJF-UHFFFAOYSA-N
- 5-tert-Butyl-2-(4-chlorophenyl)-2H-pyrazol-3-amine
- 3-TERT-BUTYL-1-(4-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE
- DTXSID20354375
- SCHEMBL1013888
- A827344
- 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine
-
- MDL: MFCD02091536
- Inchi: 1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10/h4-8H,15H2,1-3H3
- InChI Key: CGBTZABQTSWFJF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(=CC(C(C)(C)C)=N1)N
Computed Properties
- Exact Mass: 249.10300
- Monoisotopic Mass: 249.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- PSA: 43.84000
- LogP: 3.98660
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-1g |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 97% | 1g |
6767.38CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-5g |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 97% | 5g |
25424.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-500mg |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 97% | 500mg |
3807.71CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-250mg |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 97% | 250mg |
2332.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-100mg |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 97% | 100mg |
1594.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-50mg |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 97% | 50mg |
1221.18CNY | 2021-05-08 | |
| TRC | B872510-50mg |
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine |
478016-00-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B872510-100mg |
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine |
478016-00-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B872510-500mg |
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine |
478016-00-1 | 500mg |
$ 210.00 | 2022-06-06 | ||
| Chemenu | CM188061-1g |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 95%+ | 1g |
$175 | 2023-02-02 |
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine Suppliers
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine
Introduction to 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS No. 478016-00-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine, identified by the chemical identifier CAS No. 478016-00-1, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of pharmacological applications. The presence of a tert-butyl group at the 3-position and a 4-chlorophenyl moiety at the 1-position, along with an amine substituent at the 5-position, contributes to its distinct chemical profile and reactivity, making it a valuable scaffold for drug discovery and mechanistic studies.
The tert-butyl group in 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine serves as a steric shield, influencing both the solubility and metabolic stability of the compound. This feature is particularly advantageous in medicinal chemistry, where optimizing pharmacokinetic properties is crucial for drug development. Additionally, the 4-chlorophenyl substituent introduces electronic and steric effects that can modulate the compound's interaction with biological targets. These structural elements have been strategically incorporated to enhance binding affinity and selectivity, key factors in designing effective therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases. The pyrazole core is well-documented for its role in modulating enzyme activity, particularly in kinases and other signal transduction proteins. The specific substitution pattern in 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine further tailors its interactions, potentially leading to novel therapeutic strategies.
In vitro studies have begun to elucidate the mechanism of action of 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine, revealing its potential as an antagonist or modulator of certain protein targets. For instance, preliminary data indicate that this compound may interfere with the activity of Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune disorders. The ability to modulate JAK activity without significant off-target effects would be a significant advancement in therapeutic intervention. Furthermore, the amine group at the 5-position provides a site for further derivatization, allowing chemists to explore analogs with enhanced potency or selectivity.
The synthesis of 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine involves multi-step organic transformations, including condensation reactions, functional group interconversions, and protective group strategies. The introduction of the tert-butyl group typically requires an alkylation reaction under controlled conditions to ensure regioselectivity. Similarly, the attachment of the 4-chlorophenyl moiety often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, depending on the synthetic route. These methodologies highlight the compound's synthetic accessibility while maintaining high purity standards necessary for biological evaluation.
As research progresses, the applications of 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine are expected to expand into other areas beyond inflammation modulation. Its structural framework suggests potential utility in developing treatments for neurological disorders, where pyrazole derivatives have shown promise as neuroprotective agents. Additionally, its interaction with DNA or RNA-binding proteins could open avenues for oncology research, given the pyrazole scaffold's ability to disrupt aberrant signaling pathways in cancer cells.
The growing interest in 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine underscores its significance as a pharmacological tool and a building block for more complex drug candidates. Researchers are leveraging high-throughput screening (HTS) technologies to identify novel derivatives with improved pharmacological profiles. The combination of computational modeling with experimental validation provides a robust framework for optimizing this compound's therapeutic potential. As such, CAS No. 478016-00-1 continues to be a focal point in academic and industrial research efforts aimed at addressing unmet medical needs.
Future directions may include exploring prodrug formulations of 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-am ine to enhance its bioavailability or target specific tissues within the body. Advances in drug delivery systems could further enhance its clinical efficacy by ensuring controlled release and localized action. Moreover, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential in translating laboratory findings into tangible therapeutic benefits for patients worldwide.
In conclusion,3-Tert-butyl - 1 - ( 4 - chloro phen yl ) - 1 H - py ra z ol - 5 - am ine ( CAS No . 478016 -00 - 1 ) represents a promising compound with diverse potential applications in chemical biology and medicinal chemistry . Its unique structural features , coupled with emerging evidence of its biological activity , position it as a valuable asset in ongoing drug discovery initiatives . As research continues to uncover new insights into its mechanisms of action , this compound is poised to play an increasingly important role in developing innovative treatments for various diseases .
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